4-(Chloromethyl)-2,6-dimethylheptane
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Overview
Description
4-(Chloromethyl)-2,6-dimethylheptane is an organic compound characterized by the presence of a chloromethyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethylheptane typically involves the chloromethylation of 2,6-dimethylheptane. One common method is the reaction of 2,6-dimethylheptane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,6-dimethylheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,6-dimethylheptane involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in having a chloromethyl group but differs in the aromatic ring structure.
Chloromethyl methyl ether: Contains a chloromethyl group attached to an ether, used in similar chloromethylation reactions.
Trichloromethyl compounds: Contain multiple chlorine atoms, leading to different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2,6-dimethylheptane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the heptane backbone. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
PUDXXXNDQVUEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)CCl |
Origin of Product |
United States |
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